4-Acetyl-L-phenylalanine Hydrochloride
Overview
Description
4-Acetyl-L-phenylalanine Hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the phenyl ring. This compound is often used in biochemical research and has applications in various scientific fields .
Mechanism of Action
Target of Action
It’s known that l-phenylalanine, a closely related compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine
Mode of Action
It’s known that l-phenylalanine, a related compound, is involved in the synthesis of neurotransmitters norepinephrine and dopamine . The acetyl group in 4-Acetyl-L-phenylalanine Hydrochloride could potentially alter its interaction with its targets, but more research is needed to understand these interactions.
Biochemical Pathways
L-phenylalanine, a related compound, is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine
Pharmacokinetics
Its lipophilicity, water solubility, and other properties could impact its bioavailability .
Result of Action
It’s plausible that it might have effects similar to those of l-phenylalanine, which is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine
Action Environment
It’s known to be stable under normal temperatures and should be stored in an inert atmosphere to avoid exposure to air and moisture .
Biochemical Analysis
Biochemical Properties
It is known that phenylalanine, a related compound, is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Molecular Mechanism
It is known that phenylalanine and its derivatives can interact with various biomolecules, potentially influencing gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature when stored under inert gas and away from air and moisture .
Metabolic Pathways
It is known that phenylalanine, a related compound, is involved in various metabolic pathways, including the synthesis of adrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-L-phenylalanine Hydrochloride typically involves the acetylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyl group, reverting to L-phenylalanine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: 4-Acetylbenzoic acid
Reduction: L-phenylalanine
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
4-Acetyl-L-phenylalanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in studies of protein structure and function, particularly in the context of site-specific modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-L-phenylalanine Hydrochloride
- Melphalan Hydrochloride
- (S)-(+)-4-Nitrophenylalanine Methyl Ester Hydrochloride
- 3,3′-Diiodo-L-thyronine Hydrochloride
- O-Acetyl-L-carnitine Hydrochloride
Uniqueness
4-Acetyl-L-phenylalanine Hydrochloride is unique due to its specific acetylation on the phenyl ring, which imparts distinct chemical properties and reactivity. This modification allows for targeted applications in protein engineering and synthetic chemistry, distinguishing it from other phenylalanine derivatives .
Properties
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRAOLAVYBTWGD-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-31-4 | |
Record name | Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20299-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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